molecular formula C13H11N3OS B5712382 N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5712382
M. Wt: 257.31 g/mol
InChI Key: WQJUONMNXJIMEB-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as FMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMA is a heterocyclic compound that has a thiazole ring and a pyridine ring. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine may have biochemical and physiological effects on the body. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine may also inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is also soluble in a variety of solvents, making it easy to prepare solutions for experiments. However, N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One potential direction is to investigate the compound's potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Another direction is to study the compound's potential as an anticancer agent and its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine on the body.

Synthesis Methods

N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 2-chloromethylfuran, 3-pyridinemethanamine, and thiourea. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain pure N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine.

Scientific Research Applications

N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-3-10(7-14-5-1)12-9-18-13(16-12)15-8-11-4-2-6-17-11/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJUONMNXJIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

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